N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety linked to a phenylbutanamide structure
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-19(8-4-7-15-5-2-1-3-6-15)20-11-12-22-16-9-10-17-18(13-16)24-14-23-17/h1-3,5-6,9-10,13H,4,7-8,11-12,14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQRIVXLEOVYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with phenylbutanamide precursors. One common method involves the use of piperonal as a starting material, which undergoes a series of reactions including alkylation and amidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: This compound has a similar structure but with an acetamide group instead of a phenylbutanamide group.
1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: This compound features a benzo[d][1,3]dioxole moiety linked to a diselane structure.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety linked to a phenylbutanamide structure. The synthesis typically involves:
- Reagents : Piperonal as a starting material.
- Reactions : Alkylation and amidation processes to yield the final product.
- Conditions : Optimized reaction conditions to ensure high yield and purity, often utilizing automated reactors for industrial applications .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, related compounds have shown cytotoxic effects against human cancer cells, with varying degrees of effectiveness depending on the specific cell line .
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, with some derivatives demonstrating effectiveness against specific bacterial strains .
1. Anticancer Studies
A study focusing on benzoxazepine derivatives (related compounds) indicated significant cytotoxicity against solid tumor cell lines. The results highlighted the potential of these compounds in cancer therapy, suggesting that structural modifications could enhance their efficacy .
| Compound Type | Cell Line | IC50 (μM) |
|---|---|---|
| Benzoxazepine Derivative | HCT-116 (Colon) | 16.19 ± 1.35 |
| MCF-7 (Breast) | 17.16 ± 1.54 |
2. Antimicrobial Efficacy
Another investigation into related compounds revealed limited antimicrobial activity; however, certain derivatives showed promise against specific pathogens. This underscores the potential for developing new antimicrobial agents based on the benzo[d][1,3]dioxole framework .
The biological activities of this compound may be attributed to its ability to interact with cellular pathways involved in cell proliferation and apoptosis. Research suggests that these compounds can modulate inflammatory cytokines such as IL-6 and TNF-α, which are critical in cancer progression and immune response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
